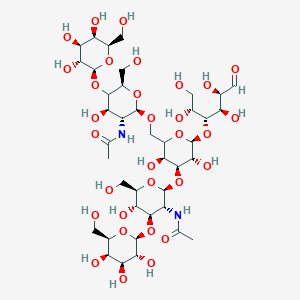

p-Lacto-N-hexaose (pLNH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Lacto-N-hexaose: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a significant role in the development of the infant gut microbiome and immune system. The structure of p-Lacto-N-hexaose includes a lactose core elongated by the addition of various monosaccharides, forming a branched oligosaccharide.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Lacto-N-hexaose can be achieved through both chemical and chemoenzymatic methods. The chemical synthesis involves a convergent strategy where donor-acceptor protecting-leaving group combinations are crucial for successful glycosylations and minimizing side reactions . The chemoenzymatic synthesis combines chemical carbohydrate synthesis with selective enzymatic glycosylation. A tetrasaccharide core structure is synthesized chemically, followed by enzymatic extension to achieve the final product .

Industrial Production Methods: Industrial production of p-Lacto-N-hexaose is still in its nascent stages. the potential for large-scale production exists through optimized chemoenzymatic processes. These methods can be scaled up by using bioreactors and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Key Reaction Conditions and Yields

-

N-Iodosuccinimide (NIS) paired with AgOTf or TfOH is preferred for activating thioglycoside donors.

-

Regioselectivity is controlled through temporary protecting groups like para-methoxybenzyl (PMB) and levulinoyl (Lev) .

Enzymatic Glycosylation Strategies

Chemoenzymatic approaches leverage galactosyltransferases for selective β1,3- and β1,4-linkage formation:

-

β1,4-Galactosylation :

-

β1,3-Galactosylation :

Protecting Group Strategies and Reaction Optimization

Temporary protecting groups are critical for minimizing side reactions:

| Protecting Group | Position Protected | Deprotection Method | Impact on Yield |

|---|---|---|---|

| PMB | C3’-OH of lactose | CAN oxidation | +44% regioselectivity |

| Lev | C3-OH of galactose | Hydrazine acetate | 88% recovery |

| Benzyl (Bn) | Non-reacting hydroxyls | Hydrogenolysis | Enables global deprotection |

Side Reactions and Byproduct Formation

Common challenges in pLNH synthesis include:

-

Donor Hydrolysis : Rapid degradation of lactosamine thioglycosides under acidic conditions (NIS/TfOH), reducing yields by up to 30% .

-

Regiochemical Competition : Uncontrolled activation leads to α-anomer formation (e.g., 1→4-linked hexasaccharide 18 ) .

-

Over-galactosylation : Excess UDP-Gal in enzymatic reactions causes digalactosylated byproducts (e.g., LNnH-Cbz at 26% yield) .

Comparative Analysis of Synthetic Approaches

科学的研究の応用

p-Lacto-N-hexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex carbohydrate synthesis and glycosylation reactions. In biology, it is used to investigate the role of human milk oligosaccharides in infant nutrition and gut microbiome development .

In medicine, p-Lacto-N-hexaose is studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria and enhancing immune function.

作用機序

The mechanism of action of p-Lacto-N-hexaose involves its interaction with specific receptors and enzymes in the gut. It acts as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that facilitate the synthesis and breakdown of oligosaccharides.

類似化合物との比較

p-Lacto-N-hexaose is unique among human milk oligosaccharides due to its specific structure and branching pattern. Similar compounds include lacto-N-tetraose, lacto-N-neotetraose, and difucosyllacto-N-hexaose . These compounds share structural similarities but differ in their specific monosaccharide composition and branching patterns. The uniqueness of p-Lacto-N-hexaose lies in its specific glycosidic linkages and the biological functions it performs.

Similar Compounds

- Lacto-N-tetraose

- Lacto-N-neotetraose

- Difucosyllacto-N-hexaose

- Trifucosyllacto-N-hexaose

- Disialyllactose-N-tetraose

特性

CAS番号 |

64331-48-2 |

|---|---|

分子式 |

C40H68N2O31 |

分子量 |

1073.0 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChIキー |

JBUKBMAGFHJXMR-VGGBRENTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

物理的記述 |

Solid |

同義語 |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。